molecular formula C26H19NO7S B1450098 5(6)-Fitc DA CAS No. 871487-69-3

5(6)-Fitc DA

Cat. No.: B1450098
CAS No.: 871487-69-3
M. Wt: 489.5 g/mol
InChI Key: OBUOZVWPVUSTNG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorescein-Based Probes

The story of 5(6)-FITC DA is intrinsically linked to the broader history of fluorescein (B123965) and its derivatives. Fluorescein was first synthesized in 1871 by Adolf von Baeyer. nih.govencyclopedia.pub Its intense green fluorescence, chemical stability, and low toxicity at working concentrations quickly made it a popular choice for various applications, including as a dye and a tracer. nih.govnih.gov

Over the years, scientists began to modify the basic fluorescein structure to create a diverse family of probes with tailored properties. encyclopedia.pub A key development was the introduction of reactive functional groups, such as isothiocyanate (-N=C=S), which allows the dye to be covalently linked to other molecules, particularly proteins. tdblabs.se This led to the creation of Fluorescein isothiocyanate (FITC), a widely used label for antibodies and other biomolecules in techniques like fluorescence microscopy and flow cytometry. tdblabs.seabmole.com

The evolution continued with the development of diacetate derivatives like this compound. The addition of acetate (B1210297) groups renders the molecule non-fluorescent and cell-permeable. encyclopedia.pubaatbio.com Once inside a living cell, intracellular enzymes called esterases cleave the acetate groups, "activating" the fluorescein and causing it to fluoresce. aatbio.combiolegend.com This clever design allows researchers to specifically label viable cells that possess active esterases. aatbio.com The development of such "pro-probes" marked a significant step forward, enabling the study of dynamic processes within living systems. nih.gov

Significance of this compound as a Fluorescent Research Tool

The unique properties of this compound make it a valuable asset in a multitude of research applications. Its primary significance lies in its utility as a cell viability and proliferation marker. aatbio.combiolegend.com Because it only becomes fluorescent in cells with active metabolism, it can be used to distinguish live cells from dead cells. aatbio.com

Furthermore, the isothiocyanate group of this compound allows it to form stable covalent bonds with intracellular proteins. tdblabs.sebiolegend.com This property is the foundation for its use in cell tracking and proliferation assays. When a labeled cell divides, the fluorescent signal is distributed equally between the two daughter cells. By measuring the diminishing fluorescence intensity over several generations, researchers can precisely quantify cell proliferation. biolegend.com

The applications of this compound and its activated form, FITC, are extensive and include:

Flow Cytometry: Analyzing the physical and chemical characteristics of cells as they pass through a laser beam. tdblabs.seabmole.com

Fluorescence Microscopy: Visualizing the localization and dynamics of specific molecules and structures within cells. tdblabs.se

Immunofluorescence: Using fluorescently labeled antibodies to detect specific antigens in cells and tissues. abmole.com

The compound's high absorbance and excellent fluorescence quantum yield contribute to its sensitivity and effectiveness in these techniques. medchemexpress.com

Scope and Research Imperatives for this compound Investigations

Despite its widespread use, research into this compound and other fluorescein-based probes is ongoing. A key area of investigation is the development of probes with improved photostability and pH insensitivity. mdpi.com While fluorescein is intensely fluorescent, its signal can be sensitive to the pH of the environment and can fade with prolonged exposure to light (photobleaching). encyclopedia.pubmdpi.com

Another research imperative is the creation of probes with longer emission wavelengths. researchgate.net This would allow for multiplexed imaging, where multiple fluorescent probes are used simultaneously to visualize different cellular components or processes without their signals interfering with each other.

Furthermore, researchers are exploring new ways to conjugate fluorescein derivatives to different biomolecules to create novel sensors for a wider range of biological targets. nih.govhep.com.cn This includes the development of "activatable" probes that only fluoresce in the presence of a specific enzyme or molecule of interest, offering greater specificity in imaging. nih.gov The rational design of such probes, based on a deep understanding of their photochemical properties, is a key focus of current research. researchgate.netinstras.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Synonyms Fluorescein diacetate 5(6)-isothiocyanate adipogen.comchemodex.com
Molecular Formula C25H15NO7S adipogen.comscbt.com
Molecular Weight 473.45 g/mol adipogen.comscbt.com
Appearance Solid adipogen.com
Solubility Soluble in chloroform (B151607) adipogen.com
Purity ≥97% (HPLC) adipogen.com
Storage -20°C, protect from light and moisture adipogen.comchemodex.com

Table 2: Spectral Properties

PropertyWavelength
Excitation Maximum (FITC) ~495 nm tdblabs.se
Emission Maximum (FITC) ~519 nm tdblabs.se

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOZVWPVUSTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of 5 6 Fitc Da Reactivity and Fluorescence in Biological Systems

Covalent Conjugation Strategies

The core of 5(6)-FITC DA's function as a labeling agent is the isothiocyanate (-N=C=S) group. Before this group can react, the diacetate (DA) form, which is cell-permeable, must be hydrolyzed by intracellular esterases. This enzymatic cleavage removes the two acetate (B1210297) groups, yielding the reactive fluorescein (B123965) isothiocyanate (FITC) and trapping it within the cell. The now-exposed isothiocyanate group is an electrophile that readily reacts with various nucleophiles found in biological macromolecules.

The primary and most utilized reaction for FITC is its conjugation with primary amines (-NH₂). researchgate.netresearchgate.net This reaction targets the N-terminal alpha-amino groups of proteins and the epsilon-amino groups of lysine (B10760008) residues. rsc.orgrsc.org The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group. This process is highly pH-dependent, with optimal reaction conditions typically occurring in an alkaline environment (pH 9-9.5). researchgate.netrsc.org The higher pH ensures that the target amine groups are deprotonated and thus more nucleophilic. The reaction results in the formation of a stable thiourea (B124793) linkage (also known as a thiocarbamoyl linkage), covalently attaching the fluorescein fluorophore to the target molecule. rsc.orgchondrex.com

While the reaction with primary amines is predominant, the isothiocyanate group of FITC can also react with other nucleophilic functional groups present in proteins, though these are often considered side reactions. medchemexpress.comwikipedia.org

Thiols: The sulfhydryl group (-SH) of cysteine residues is a potent nucleophile and can react with isothiocyanates to form a dithiocarbamate (B8719985) linkage. researchgate.net This reaction is favored at a more neutral pH range (pH 6-8) compared to the amine reaction. researchgate.net However, the reaction between isothiocyanates and thiols can be reversible and may accelerate the hydrolysis of the isothiocyanate group. rsc.orgrsc.org

Imidazoles and Tyrosines: The imidazole (B134444) ring of histidine and the phenolic hydroxyl group of tyrosine can also act as nucleophiles. medchemexpress.comthermofisher.com However, their reactivity towards isothiocyanates is generally lower than that of amines and thiols, and reactions with these residues are less common under standard labeling conditions. rsc.orgthermofisher.com

Carbonyls: A direct reaction between the isothiocyanate group of FITC and a carbonyl group (aldehyde or ketone) is not a standard conjugation pathway. Aldehydes and ketones typically react with primary amines to form Schiff bases, a separate class of reaction. libretexts.orglibretexts.org

The general order of reactivity for nucleophiles with isothiocyanates is -SH > -NH₂ > -OH. mostwiedzy.pl

The thiourea (thiocarbamoyl) bond formed between FITC and a primary amine is known for its high stability under physiological conditions. chondrex.commostwiedzy.pl This covalent linkage is robust and generally as stable as a peptide bond, ensuring that the fluorescent label remains attached to its target protein during experimental manipulation and analysis. thermofisher.com While the linkage is very stable, it can be susceptible to hydrolysis at elevated pH (>9) combined with high temperatures, conditions not typically encountered in biological systems. chondrex.comsigmaaldrich.com This stability is a key reason for the widespread use of FITC as a reliable fluorescent probe in various biological applications. polysciences.com

Principles of this compound Fluorescence

The fluorescence of FITC, once liberated from its diacetate form, is governed by its molecular structure and its interaction with the local environment. The initial this compound compound is colorless and non-fluorescent. Only after intracellular esterases cleave the acetate groups does the molecule become the fluorescent FITC. researchgate.net

FITC exhibits strong absorption and fluorescence in the visible spectrum. Its photophysical properties are highly dependent on the pH of the surrounding medium. nih.govthermofisher.com The fluorescence arises from the dianionic form of the fluorescein molecule, which is the predominant species at pH levels above its pKa (approximately 6.4). nih.govresearchgate.net As the pH decreases below this point, the molecule becomes protonated, leading to a significant decrease in fluorescence intensity. nih.govresearchgate.net The fluorescence is generally optimal at a pH of 8 or higher. usda.govsigmaaldrich.com

The specific excitation and emission maxima can vary slightly depending on the isomer (5-FITC or 6-FITC) and the local environment, but are generally found in the blue-green region of the spectrum. tdblabs.se

Table 1: Spectral Properties of FITC

Property Wavelength (nm) Reference
Excitation Maximum ~490-495 wikipedia.orgnih.govsigmaaldrich.comtdblabs.se

Note: These values represent the approximate maxima for the pH-dependent fluorescent form.

Fluorescence quenching is a process that decreases the intensity of the emitted fluorescence. For FITC in biological systems, several quenching mechanisms are relevant. thermofisher.com

pH-Dependent Quenching: As mentioned, the fluorescence of FITC is quenched at acidic pH. nih.govnih.gov This is a critical consideration when studying cellular compartments with low pH, such as endosomes and lysosomes, where FITC fluorescence will be significantly diminished. nih.gov

Environmental Quenching: The fluorescence of FITC can also be quenched by other molecules in the biological milieu. quora.com For instance, certain amino acid residues, like tryptophan, or hemoproteins such as cytochrome c can absorb the energy from the excited FITC molecule, preventing it from being emitted as light. nih.govquora.com

Another factor affecting fluorescence is photobleaching, where the fluorophore is irreversibly damaged by light exposure, rendering it non-fluorescent. wikipedia.orgnih.gov

Table 2: Compound Names

Abbreviation/Name Full Compound Name
This compound 5(6)-Fluorescein isothiocyanate diacetate
FITC Fluorescein isothiocyanate
5-FITC Fluorescein-5-isothiocyanate
6-FITC Fluorescein-6-isothiocyanate
TRIS Tris(hydroxymethyl)aminomethane

Applications of 5 6 Fitc Da in Cellular and Molecular Biology Research

Cell Labeling and Visualization

A primary application of 5(6)-FITC DA and related compounds is in the labeling and visualization of cells. The diacetate form is cell-permeable, allowing it to readily cross the membranes of living cells. interchim.frbiotium.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and trapping it within the cell. interchim.frbiotium.commedchemexpress.com This mechanism forms the basis for its use in various cell analysis techniques.

Flow cytometry is a powerful technique that allows for the rapid analysis of physical and chemical characteristics of individual cells within a population. FITC is one of the most commonly used fluorescent dyes for this purpose. tdblabs.seaugusta.edu When excited by a laser, typically at 488 nanometers, FITC emits a green fluorescence that can be detected and quantified. augusta.edu This enables researchers to identify and count specific cell populations, as well as to measure various cellular parameters like size and granularity. tdblabs.se The high quantum yield of FITC ensures a strong fluorescent signal, making it a reliable choice for flow cytometric analysis. augusta.edu

Immunofluorescence is a technique that utilizes fluorescently labeled antibodies to detect specific antigens within cells or tissues. FITC-conjugated antibodies are widely used in this application to visualize the localization of proteins. tdblabs.semedchemexpress.com The antibody binds specifically to its target protein, and the attached FITC molecule allows for visualization using a fluorescence microscope. This method provides valuable insights into the subcellular distribution and expression levels of proteins.

The ability of this compound to be converted into a fluorescent, cell-impermeant form within living cells makes it suitable for live-cell imaging. interchim.frbiotium.com This technique allows researchers to study dynamic cellular processes in real-time. For instance, it can be used to track cell movement, division, and other time-dependent cellular behaviors. researchgate.net The stable labeling provided by the covalent bonding of the activated dye ensures that the fluorescent signal is retained within the cells throughout the duration of the experiment. biotium.com

Biomolecule Conjugation and Functionalization

The reactive isothiocyanate group of FITC is key to its utility in biomolecule conjugation. medchemexpress.comlumiprobe.com This group readily reacts with nucleophilic groups, such as primary amines found in proteins and other biomolecules, to form stable covalent bonds. tdblabs.semedchemexpress.com

FITC is frequently used to label antibodies for use in various immunoassays, such as ELISA and Western blotting. medchemexpress.comabmole.com These labeled antibodies serve as probes to detect the presence and quantity of specific antigens. Similarly, lectins, which are proteins that bind to specific carbohydrate structures, can also be conjugated with FITC. tdblabs.se FITC-labeled lectins are valuable tools for staining cell membranes and identifying specific cell types based on their surface carbohydrate profiles. tdblabs.se

Nucleic Acid and Oligonucleotide Conjugation for Hybridization Probes

Fluorescein (B123965) isothiocyanate (FITC) is a widely used fluorescent dye for labeling oligonucleotides, which are short single strands of synthetic DNA or RNA. genelink.com These FITC-labeled oligonucleotides serve as hybridization probes in a variety of molecular biology techniques. genelink.comthermofisher.com The isothiocyanate group of FITC reacts with primary amine groups that can be incorporated into synthetic oligonucleotides, forming a stable covalent bond. thermofisher.com

FITC-labeled probes are instrumental in applications such as:

Real-Time PCR (qPCR): In techniques like TaqMan probes and Molecular Beacons, FITC is often used as the reporter fluorophore. genelink.com When the probe hybridizes to its target nucleic acid sequence, the proximity of a quencher molecule is altered, leading to a detectable increase in fluorescence. genelink.com

Fluorescence In Situ Hybridization (FISH): FITC-labeled probes can be used to detect specific DNA or RNA sequences within the context of the cell or tissue, allowing for the visualization of chromosome abnormalities or gene expression patterns. thermofisher.com

DNA Sequencing and Genetic Analysis: Oligonucleotides labeled with FITC at their 5' end can function as primers in PCR and DNA sequencing to produce fluorescently labeled products for analysis. genelink.com

A study on subtyping Human Immunodeficiency Virus Type 1 (HIV-1) utilized FITC-labeled oligonucleotide probes in a hybridization assay. nih.gov In this assay, biotinylated PCR products were captured on a streptavidin-coated microtiter plate, and then FITC-labeled probes specific for a particular viral strain were added for hybridization. nih.gov The successful binding of the FITC probe indicated the presence of the target viral sequence. nih.gov

Table 1: Applications of FITC-Labeled Nucleic Acid Probes

Application Description Reference
Real-Time PCR Reporter moiety in TaqMan probes and Molecular Beacons for quantitative nucleic acid detection. genelink.com
Fluorescence In Situ Hybridization (FISH) Detection of specific nucleic acid sequences in cells and tissues. thermofisher.com
DNA Sequencing Generation of fluorescently-labeled sequencing products. genelink.com
Oligonucleotide Probe Hybridization Assay Detection of specific viral strains, such as HIV-1. nih.gov

Polysaccharide and Dextran (B179266) Conjugation for Permeability and Transport Studies

FITC is frequently conjugated to polysaccharides, such as dextran, to study permeability and transport phenomena across biological barriers. sigmaaldrich.comtdblabs.seamsbio.com Dextran is a branched polysaccharide available in a wide range of molecular weights. tdblabs.se The labeling process involves the reaction of FITC with the hydroxyl groups of the polysaccharide, resulting in a stable thiocarbamoyl linkage. tdblabs.seamsbio.com The low level of FITC substitution ensures that the charge of the dextran molecule is minimally altered, which is crucial for accurate permeability studies. tdblabs.seamsbio.com

FITC-dextrans are primarily used for:

Studying cellular and tissue permeability: By measuring the fluorescence of FITC-dextran that has crossed a cellular or tissue barrier, researchers can quantify permeability in real-time. sigmaaldrich.comamsbio.com This is particularly useful for investigating the integrity of endothelial and epithelial layers.

Microcirculation and transport studies: The movement of FITC-dextrans of different molecular weights can be tracked to understand the transport mechanisms and size-selectivity of various biological structures. tdblabs.seresearchgate.net For example, smaller FITC-dextran molecules can diffuse across certain barriers while larger ones are retained, providing information about the barrier's pore size. researchgate.net

Investigating the Blood-Brain Barrier (BBB): FITC-dextrans are valuable tools for assessing the permeability of the BBB. tdblabs.se Low molecular weight FITC-dextrans can be used to study the integrity of tight junctions, while high molecular weight versions serve as markers for vascular integrity. tdblabs.se

The stability of FITC-dextrans is excellent under physiological conditions, with no significant release of the fluorescein moiety observed over several days in biological fluids. sigmaaldrich.comtdblabs.se

Table 2: Properties and Applications of FITC-Dextran

Property Description Reference
Synthesis Coupling of fluorescein isothiocyanate (5-isomer) to dextran fractions. tdblabs.se
Linkage Stable thiocarbamoyl linkage. tdblabs.seamsbio.com
Molecular Weights Available from 4 kDa to 2000 kDa. tdblabs.se
Primary Application Studying permeability and microcirculation in cells and tissues. sigmaaldrich.comtdblabs.seamsbio.com
Detection Quantitative fluorescence measurements provide real-time data. sigmaaldrich.comamsbio.com

Enzymatic Activity and Inhibition Assays

Applications in Protease Assays

FITC-labeled substrates are widely employed in assays to measure the activity of various proteases. medchemexpress.comraybiotech.com A common substrate is FITC-labeled casein, a protein that is heavily quenched when intact. raybiotech.com When a protease cleaves the FITC-casein, smaller peptide fragments are released, leading to a significant increase in fluorescence intensity. raybiotech.com This increase in fluorescence is directly proportional to the protease activity in the sample. raybiotech.com

This method offers a simple, sensitive, and reproducible way to measure the activity of a broad spectrum of proteases, including trypsin, chymotrypsin, and proteinase K. raybiotech.com The assay can be used with various biological samples, such as cell lysates and serum. raybiotech.com Another approach involves using a fusion protein of staphylococcal protein A (SpA) and enhanced green fluorescent protein (EGFP) as a substrate. tandfonline.com After digestion by a protease, the intact SpA-EGFP is removed using IgG-immobilized beads, and the fluorescence of the supernatant containing the cleaved EGFP fragments is measured. tandfonline.com

Table 3: Principles of FITC-Based Protease Assays | Assay Principle | Substrate | Detection Method | Reference | | --- | --- | --- | | De-quenching | FITC-Casein | Measurement of increased fluorescence upon substrate cleavage. | raybiotech.com | | Separation of Cleaved Products | Staphylococcal Protein A - EGFP fusion | Measurement of fluorescence in the supernatant after removal of undigested substrate. | tandfonline.com |

Investigation of Membrane ATPase Inhibition

FITC has been utilized as a probe to study the ATP binding sites of P-type ATPases, a family of enzymes that transport ions across membranes. researchgate.netmdpi.com FITC covalently binds to a specific lysine (B10760008) residue within the ATP binding site of these enzymes, leading to their inhibition. nih.gov This property allows researchers to investigate the structure and function of the nucleotide-binding domain. mdpi.comnih.gov

In studies of the sarcoendoplasmic reticulum Ca2+-ATPase (SERCA), FITC labeling was used to confirm the integrity of the ATP-binding site of the purified enzyme. mdpi.com The presence of ATP can protect the enzyme from FITC labeling, confirming that FITC binds to the same site as the natural substrate. nih.gov This competitive inhibition has been demonstrated in various P-type ATPases, including Na+,K+-ATPase and plant Ca2+-ATPases. nih.gov By monitoring the inhibition of ATPase activity by FITC, researchers can gain insights into the enzyme's catalytic mechanism and the role of specific amino acid residues in ATP binding. researchgate.net

Investigations into Cellular Uptake and Intracellular Trafficking of 5 6 Fitc Da Conjugates

Endocytic Pathways

Cells utilize several distinct pathways to internalize extracellular material, and the uptake of FITC-dextran is not restricted to a single mechanism. Instead, it can occur through various endocytic routes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and pathways independent of both clathrin and caveolae. The predominant pathway can vary based on cell type and the molecular weight of the dextran (B179266).

Clathrin-mediated endocytosis (CME) is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. While often associated with the specific uptake of ligands, CME also contributes to fluid-phase endocytosis. Studies have shown that the contribution of CME to FITC-dextran uptake can be cell-type dependent. For instance, in alveolar type II epithelial cells (RLE-6TN), treatments that inhibit CME have little to no effect on the uptake of FITC-dextran. physiology.org Conversely, in other cell types, inhibiting CME with drugs like chlorpromazine (B137089) or through ATP depletion significantly reduces the internalization of dextrans across a range of molecular weights, from 4.4 kDa to 500 kDa. ahajournals.org

Research indicates that smaller dextrans, in particular, may utilize this pathway. For example, 10 kDa FITC-dextran has been shown to enter cells via a clathrin- and dynamin-dependent process. researchgate.net Dynamin is a GTPase essential for pinching off the vesicles from the parent membrane in both clathrin- and caveolae-mediated pathways. biologists.com Furthermore, stimulation of PC12 cells with nerve growth factor (NGF) leads to an increase in clathrin at the plasma membrane and a corresponding 60% increase in FITC-dextran uptake, suggesting an enhancement of clathrin-mediated fluid-phase endocytosis. jneurosci.org

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and their internalization is another route for cellular entry. The involvement of this pathway in FITC-dextran uptake appears to be highly dependent on the dextran's molecular size. ahajournals.org Studies using inhibitors of caveolae-mediated endocytosis, such as nystatin, indomethacin, and filipin (B1216100), have shown varied results. In RLE-6TN cells, these inhibitors had minimal impact on FITC-dextran uptake. physiology.org

However, in other experimental systems, caveolae-mediated endocytosis was found to be a significant entry route for larger dextrans. ahajournals.org Inhibition by filipin significantly decreased the cellular uptake of 155 kDa and 500 kDa dextrans, while having no significant effect on the internalization of smaller 4.4 kDa and 70 kDa dextrans. ahajournals.org This indicates a size-dependent preference, where larger conjugates are more likely to be internalized via caveolae.

Macropinocytosis is a distinct form of endocytosis responsible for the non-specific bulk uptake of extracellular fluid. It involves the formation of large endocytic vesicles called macropinosomes. This pathway is considered a primary entry route for larger FITC-dextran conjugates. FITC-dextran with a molecular weight of 70 kDa is widely used as a specific marker for macropinocytosis. nih.govbiologists.comresearchgate.netnih.gov

The process is sensitive to inhibitors such as amiloride (B1667095) and its derivatives, which block the Na+/H+ exchange required for the actin remodeling that drives membrane ruffling. researchgate.netnih.gov Studies have demonstrated that 70 kDa FITC-dextran internalization is predominantly a clathrin- and dynamin-independent, but amiloride-sensitive, process. researchgate.net In podocytes, the presence of albumin was found to dramatically increase the uptake of 70 kDa, 500 kDa, and 2,000 kDa FITC-dextrans through the induction of macropinocytosis. jci.org Similarly, the Puumala virus was observed to co-localize with FITC-dextran in macropinosomes and to stimulate fluid-phase uptake. biorxiv.org Importantly, inhibiting macropinocytosis with wortmannin (B1684655) has been shown to significantly decrease the uptake of dextrans of all sizes, from 4.4 kDa to 500 kDa, highlighting its broad importance. ahajournals.org

Beyond the well-characterized clathrin and caveolae pathways, cells possess other endocytic mechanisms. A significant portion of fluid-phase uptake, including that of FITC-dextran, occurs through pathways independent of both clathrin and caveolae. nih.gov One such pathway results in the formation of GPI-anchored protein-enriched early endosomal compartments (GEECs), which does not depend on dynamin. nih.gov Research has shown that fluid markers like FITC-dextran primarily colocalize with these structures. nih.gov

Furthermore, the internalization of 70 kDa dextran in HeLa cells and C. elegans coelomocytes has been described as a clathrin- and dynamin-independent process, consistent with a non-classical endocytic route like macropinocytosis or another independent mechanism. researchgate.net These findings underscore that cellular uptake is a complex process with multiple, sometimes redundant, pathways available for the internalization of fluid-phase markers like FITC-dextran. nih.gov

Influence of Conjugate Characteristics on Cellular Uptake

The molecular size and weight of FITC-dextran conjugates are critical determinants of their cellular uptake mechanism and efficiency. Generally, an inverse relationship exists between molecular weight and the rate of diffusion and tissue penetration. nih.govspringermedizin.de

4 kDa FITC-Dextran: Smaller dextrans like the 4 kDa variant exhibit broader and often more efficient uptake. Research has shown that while the percentage of cells that internalize dextran may be independent of molecular weight, the quantity of 4 kDa dextran taken up per cell is significantly higher compared to larger dextrans. nih.gov Its small size allows it to be internalized by multiple pathways, including macropinocytosis and clathrin-mediated endocytosis. ahajournals.orgresearchgate.net Some studies suggest that the smallest dextrans (e.g., 3 kDa) may even enter cells through two distinct mechanisms: a diffuse pattern and a vesicle-like pattern, whereas 10 kDa dextran only shows the vesicle pattern. nih.gov

40 kDa FITC-Dextran: This mid-range dextran is also commonly used to study endocytosis. Its uptake is influenced by various factors, including cell type and experimental conditions. For example, in tumor-associated macrophages, the uptake of 40 kDa FITC-dextran is used to assess phagocytic activity. researchgate.net In human dendritic cells, the uptake of 40.5 kDa FITC-dextran is substantially inhibited by mannose and mannan, indicating that it is predominantly mediated by mannose-specific receptors. oup.com

70 kDa FITC-Dextran: As previously noted, 70 kDa FITC-dextran is the most established marker for macropinocytosis. nih.gov Its larger size appears to favor this bulk-uptake pathway over others like clathrin-mediated endocytosis in many cell types. researchgate.net However, its uptake can still be influenced by other pathways. For instance, while not significantly affected by inhibitors of caveolae-mediated endocytosis, its uptake is sensitive to the inhibition of both macropinocytosis and clathrin-mediated endocytosis in some systems. ahajournals.org

The following tables summarize the key findings regarding the endocytic pathways and the influence of molecular weight on FITC-dextran uptake.

Table 1: Endocytic Pathway Involvement in FITC-Dextran Uptake

Endocytic Pathway Key Findings Citations
Clathrin-Mediated Pathway can be involved, particularly for smaller dextrans (e.g., 10 kDa). researchgate.net Inhibition can significantly reduce uptake of dextrans from 4.4 to 500 kDa in some cell types. ahajournals.org ahajournals.orgresearchgate.net
Caveolae-Mediated Involvement is size-dependent; significant for larger dextrans (155-500 kDa) but not for smaller ones (4.4-70 kDa). ahajournals.org ahajournals.org
Macropinocytosis Primary pathway for 70 kDa dextran. researchgate.netnih.gov Inhibition significantly reduces uptake across a wide range of dextran sizes (4.4-500 kDa). ahajournals.org ahajournals.orgresearchgate.netnih.gov

| Clathrin/Caveolae-Independent | A major fraction of fluid-phase uptake occurs via these pathways (e.g., GEEC pathway). nih.gov 70 kDa dextran uptake is described as clathrin- and dynamin-independent. researchgate.net | researchgate.netnih.gov |

Table 2: Effect of Molecular Weight on FITC-Dextran Cellular Uptake

Molecular Weight Primary Uptake Characteristics Citations
4 kDa Higher amount internalized per cell compared to larger dextrans. nih.gov Utilizes multiple pathways including macropinocytosis and CME. ahajournals.org ahajournals.orgnih.gov
40 kDa Uptake can be receptor-mediated (e.g., mannose receptor in dendritic cells). oup.com Used as a marker for phagocytosis in macrophages. researchgate.net researchgate.netoup.com
70 kDa Established marker for macropinocytosis. nih.gov Uptake is predominantly via a clathrin- and dynamin-independent pathway in many cells. researchgate.net researchgate.netnih.gov

Impact of Surface Charge (e.g., Anionic Carboxymethyl-Derivatives, Cationic Diethylaminoethyl-Derivatives)

The net electrical charge on the surface of a dextran conjugate is a critical determinant of its interaction with the cell membrane and the subsequent mechanism of its uptake. The cell surface is inherently negatively charged, which leads to distinct internalization pathways for anionic and cationic dextran derivatives.

Anionic Carboxymethyl (CM)-Dextran Conjugates: Anionic derivatives, such as those modified with carboxymethyl (CM) groups, carry a negative charge at physiological pH. tdblabs.se This negative charge results in electrostatic repulsion from the similarly charged cell surface, generally leading to lower levels of non-specific binding and cellular uptake compared to their cationic or neutral counterparts. nih.gov The primary route of internalization for these anionic conjugates is typically fluid-phase endocytosis, a non-specific process where the cell membrane engulfs extracellular fluid. nih.gov Studies comparing dextrans of the same size but with different charges have shown that negatively charged FITC-dextran has a higher initial permeability rate across some biological barriers compared to neutral versions, suggesting that charge effects are complex and can be tissue-specific. frontiersin.org

Cationic Diethylaminoethyl (DEAE)-Dextran Conjugates: In contrast, cationic dextrans, such as those functionalized with diethylaminoethyl (DEAE) groups, exhibit a positive charge. chondrex.com This positive charge promotes strong electrostatic interactions with the negatively charged proteoglycans on the cell surface. rsc.org This interaction facilitates a process known as adsorptive endocytosis, which is significantly more efficient than fluid-phase endocytosis. researchgate.net Consequently, cationic DEAE-dextran conjugates often show a much higher degree of cellular uptake. chondrex.comresearchgate.net These cationic conjugates have been utilized to study the delivery of positively charged molecules into cells. chondrex.com

Table 1: Influence of Surface Charge on Cellular Uptake of Dextran Conjugates This table is a representative summary of findings from multiple studies and does not represent a single experiment.

Dextran Derivative Surface Charge Primary Uptake Mechanism Relative Cellular Uptake
Carboxymethyl-Dextran (CM-Dextran) Anionic (-) Fluid-Phase Endocytosis Lower
Diethylaminoethyl-Dextran (DEAE-Dextran) Cationic (+) Adsorptive Endocytosis Higher
Neutral Dextran Neutral Fluid-Phase Endocytosis Intermediate

Role of Multivalency in Receptor-Mediated Internalization

Multivalency refers to the presence of multiple ligand-binding sites on a single molecular construct. Dextran, as a polymer, provides an excellent scaffold for creating multivalent probes by attaching multiple copies of a specific targeting molecule. This multivalent presentation can dramatically increase the avidity (the accumulated strength of multiple affinities) of the conjugate for receptors on the cell surface.

When a multivalent dextran conjugate encounters a cell, it can bind to and cross-link multiple receptors simultaneously. This receptor clustering is often a key trigger for receptor-mediated endocytosis, a highly specific and efficient internalization pathway. frontiersin.org While a simple FITC-dextran conjugate may not have a specific "ligand" in the traditional sense, the principle of multivalency becomes critically important when dextran is used as a carrier for other molecules, such as peptides or drugs, to enhance their delivery into cells. researchgate.net

Studies have shown that the number of ligands on a nanoparticle surface (its multivalency) can even shift the specific endocytic mechanism used by the cell. For example, a low multivalency of folate-functionalized nanoparticles favors caveolae-mediated endocytosis, while high multivalency shifts the mechanism to clathrin-mediated endocytosis. core.ac.ukacs.org This demonstrates that multivalency is a key design parameter for controlling not only the efficiency of uptake but also the subsequent intracellular pathway.

Intracellular Compartmentalization and Trafficking Dynamics

Localization to Organelles (e.g., Vacuoles, Lysosomes, Plasma Membrane)

Once internalized, the journey of 5(6)-FITC DA conjugates through the cell is a dynamic process. Their ultimate destination is largely determined by the pathway of uptake.

Lysosomes: In animal cells, molecules taken up by endocytosis are typically trafficked through the endo-lysosomal pathway. physiology.org The conjugates are first enclosed in early endosomes, which mature into late endosomes and eventually fuse with lysosomes. Lysosomes are acidic organelles containing a host of degradative enzymes. molbiolcell.org The accumulation of FITC-dextran in these acidic compartments is a common observation. researchgate.netphysiology.org The fluorescence of FITC is pH-sensitive, a property that can be exploited to monitor the acidification of these organelles. physiology.orgthermofisher.com The localization of FITC-dextran within lysosomes can be confirmed by co-staining with lysosomal markers like LAMP-2. molbiolcell.org

Vacuoles: In plant and yeast cells, the vacuole is functionally analogous to the lysosome in animal cells. biologists.comthermofisher.com Studies have shown that FITC-dextran is transported to and accumulates in the vacuoles of suspension-cultured plant cells. biologists.comnih.gov This process is also believed to occur via the endocytic pathway. In some organisms like Dictyostelium discoideum, FITC-dextran has been observed in giant vacuoles that are derived from endolysosomal compartments. unl.edu

Plasma Membrane: While most dextran conjugates are trafficked to degradative organelles, some may be transiently associated with the plasma membrane, particularly during the initial phases of endocytosis or if they enter recycling pathways that return them to the cell surface.

Exocytosis and Intercellular Transport Mechanisms

Exocytosis: Exocytosis is the process by which cells release substances to the exterior. It involves the fusion of an intracellular vesicle with the plasma membrane. While much of the internalized dextran accumulates in lysosomes, some can be released from the cell via exocytosis. nih.gov FITC-dextran has been used as a reporter to study different modes of regulated exocytosis, such as full fusion, "kiss-and-run," and compound exocytosis. nih.govjove.com In this method, the quenched fluorescence of FITC-dextran in acidic secretory granules is restored upon fusion with the plasma membrane and exposure to the neutral pH of the extracellular environment, allowing for the visualization of exocytic events. jove.com

Intercellular Transport: In plants, adjacent cells are connected by channels called plasmodesmata, which allow for direct cell-to-cell communication and transport of molecules. The movement of substances through plasmodesmata is regulated and dependent on the size of the molecule. Smaller FITC-dextran conjugates (e.g., 10 kDa) have been shown to move between plant cells through these channels. pnas.orgnih.gov This makes FITC-dextran an invaluable tool for studying the size exclusion limit (SEL) and the regulation of plasmodesmatal transport, which is crucial for plant development and signaling. pnas.orgmdpi.com

Table 2: Summary of Intracellular Fates of FITC-Dextran Conjugates

Process Description Key Organelles/Structures Involved
Intracellular Accumulation Sequestration within degradative compartments. Lysosomes (animal cells), Vacuoles (plant/yeast cells)
Exocytosis Release of contents from the cell via vesicle fusion with the plasma membrane. Secretory Granules, Plasma Membrane
Intercellular Transport Movement between adjacent cells through specialized channels. Plasmodesmata (plant cells)

5 6 Fitc Da in Tissue and Organismal Permeability Studies

Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) is a highly selective barrier formed by cerebral microvascular endothelial cells that protects the central nervous system (CNS). nih.goviu.edu In numerous neurological diseases, such as stroke, brain tumors, and neurodegenerative disorders, the permeability of the BBB increases. nih.govnih.gov FITC-dextrans are invaluable tools for characterizing the BBB and quantifying the extent of its permeability changes in animal models. nih.govglpbio.com

The disruption of the BBB is not an all-or-nothing event; therefore, the molecular size of the tracer used for assessment is a critical consideration. nih.gov Researchers typically use several FITC-dextran probes of increasing molecular sizes to infer the magnitude of the BBB opening. nih.govspringermedizin.de The principle is that the degree of barrier disruption correlates with the size of the molecule that can pass through it. nih.gov

Low molecular weight FITC-dextrans (e.g., 3-10 kDa) are used to assess the permeability to smaller solutes and ions, while high molecular weight dextrans (e.g., 40-70 kDa or higher) are used to evaluate permeability to larger molecules like proteins. nih.govspringermedizin.detdblabs.se If only low molecular weight tracers extravasate into the brain parenchyma, it suggests a less severe breach of the barrier. nih.gov Conversely, if both low and high molecular weight tracers are detected outside the blood vessels, it indicates a more significant increase in BBB permeability. nih.govspringermedizin.de For instance, a 70 kDa FITC-dextran can serve as a marker for vessel integrity, as it should not pass through an intact BBB, whereas a smaller tracer can simultaneously be used to identify areas of compromised permeability. tdblabs.se

Table 1: Molecular Weight-Dependent Application of FITC-Dextran in BBB Studies
Molecular Weight (kDa)Primary Application in BBB AssessmentInformation GainedReferences
3 - 10Assessing permeability to small solutes and ions; studying tight junction integrity.Indicates minor to moderate barrier disruption. Can pass through the BBB more easily than larger molecules. nih.govspringermedizin.detdblabs.semdpi.com
40Assessing selective permeability of the BBB.Indicates a more significant disruption than leakage of only smaller dextrans. nih.govspringermedizin.detdblabs.se
70Testing the barrier's ability to restrict large substances (protein permeability).Used as a marker for significant barrier breakdown and to confirm vascular integrity in control tissues. nih.govspringermedizin.detdblabs.senih.gov
150Assessing exclusion limits in complex tissue models.Used to evaluate leakage of very large macromolecules, indicating severe barrier compromise. fishersci.ptnih.gov

Accurate assessment of BBB permeability using FITC-dextrans requires careful methodological considerations to avoid artifacts and misinterpretation. nih.gov A significant challenge arises with low molecular weight FITC-dextrans (e.g., 4 kDa), which are prone to diffusion and washout during standard histological processing. nih.govresearchgate.netnih.gov

Studies have shown that preparations involving fixatives like paraformaldehyde and sucrose (B13894) solutions can cause the 4-kDa FITC-dextran to dissolve and be washed out of the tissue, leading to a false-negative result where no extravasation is detected despite actual leakage. springermedizin.deresearchgate.netnih.gov To prevent this, it is recommended to immobilize the tracer by immediately freezing the fresh tissue. nih.govresearchgate.net This technique preserves the true distribution of the low molecular weight dextran (B179266) that has leaked into the parenchyma. nih.gov In contrast, higher molecular weight FITC-dextrans (40 kDa and 70 kDa) are less susceptible to this washout effect, though their signal intensity can decrease if exposed directly to saline. springermedizin.deresearchgate.net

Another consideration is that FITC-dextran is not fixable by paraformaldehyde (PFA), and therefore, cardiac perfusion is not recommended when using this tracer for histological analysis. nih.gov The recommended practice is to image tissue sections "dry," without mounting media or other aqueous solutions that could cause the tracer to leach out. nih.gov Furthermore, the circulation time for the tracer should be carefully chosen; short circulation times (e.g., 15 minutes) are often preferred for permeability analysis to minimize clearance of the tracer from the vascular system, which can be substantial with longer circulation periods. nih.gov

Intestinal Permeability and Gut Barrier Function

The intestinal barrier is crucial for health, and its dysfunction, often termed "leaky gut," is implicated in numerous disease processes. jove.comnih.gov The FITC-dextran permeability assay is a widely used, direct, and quantitative method to evaluate gut barrier integrity in animal models. jove.comjove.comntu.edu.sg The assay involves administering FITC-dextran via oral gavage and subsequently measuring its concentration in the circulation and feces to determine how much of the tracer has passed through the intestinal wall. jove.comnih.gov

The FITC-dextran assay has been applied across various animal models to investigate the role of intestinal permeability in disease pathogenesis. jove.com

Parkinson's Disease (PD): In rodent models of PD, induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or pesticides such as permethrin, studies have consistently demonstrated increased intestinal permeability. cas.cznih.govplos.org For example, 6-OHDA rats showed a significant increase in plasma FITC-dextran concentration compared to control rats, indicating a compromised gut barrier. cas.cznih.gov This finding suggests that gastrointestinal barrier dysfunction is a relevant feature in the pathophysiology of PD models. cas.cz

Sepsis: Sepsis is associated with increased intestinal permeability, which is believed to contribute to the systemic inflammatory response. nih.govphysiology.org In murine models where sepsis is induced by methods like cecal ligation and puncture (CLP), there is a notable increase in the transmucosal transport of FITC-dextran. nih.govphysiology.org Studies have used this assay to explore the roles of inflammatory mediators, showing, for instance, that while intestinal permeability increases in septic wild-type mice, this effect is absent in septic mice lacking interleukin-6 (IL-6). physiology.org

Ischemic Stroke: Evidence from animal models indicates that ischemic stroke can induce a rapid increase in gut permeability. nih.govnih.gov In aged mice subjected to middle cerebral artery occlusion (MCAO), permeability to 4 kDa FITC-dextran was significantly increased as early as 24 hours post-stroke. nih.gov This increased permeability is correlated with the severity of the stroke and may contribute to subsequent complications like sepsis due to bacterial translocation. nih.govnih.gov Therapeutic interventions have been shown to reduce FITC-dextran extravasation from the gut, highlighting improved barrier integrity. bmj.comimrpress.com

Table 2: FITC-Dextran in Animal Models of Disease for Intestinal Permeability Assessment
Disease ModelKey Findings Using FITC-DextranReferences
Parkinson's Disease (6-OHDA, Permethrin)Demonstrated significantly increased intestinal permeability (higher plasma FITC-dextran) compared to controls. cas.cznih.govplos.org
Sepsis (Cecal Ligation and Puncture)Showed increased transmucosal passage of FITC-dextran, indicating compromised gut barrier function. Used to evaluate the role of cytokines. nih.govphysiology.orgoup.comasm.org
Ischemic Stroke (MCAO)Revealed increased gut permeability early after stroke, which correlated with stroke severity. nih.govnih.govbmj.comimrpress.com

The quantification of FITC-dextran that has translocated from the gut lumen into the systemic circulation provides a direct measure of intestinal permeability. jove.comnih.gov Following oral administration, blood and fecal samples are collected after a specific time interval, typically 4 hours. nih.gov

The concentration of FITC-dextran in the plasma (or serum) is measured using a fluorescence spectrophotometer or microplate reader. nih.govnih.gov To ensure accuracy, a standard curve is generated by preparing serial dilutions of FITC-dextran in plasma from untreated animals. nih.gov An elevated concentration of FITC-dextran in the plasma indicates that the intestinal barrier is more permeable, allowing more of the tracer to pass into the bloodstream. jove.comnih.gov

Concurrently, measuring the FITC-dextran concentration in fecal samples can provide complementary information. jove.com A higher concentration of the tracer in the feces suggests that less was absorbed through the intestinal wall, which is indicative of better gut barrier function. jove.comnih.gov Together, the fluorescence levels in plasma and fecal samples provide a robust, quantitative assessment of intestinal barrier integrity. jove.comnih.gov

Microcirculation and Macromolecular Leakage Studies

FITC-dextran is a standard tracer for intravital microscopy studies of the microcirculation and to quantify changes in vascular permeability to macromolecules. ujms.netdaigonline.de These studies allow for the direct observation and quantification of vascular leakage in real-time within a living organism. ujms.net

In this application, FITC-dextran is injected intravenously and circulates within the bloodstream. ujms.netdaigonline.de In a healthy, intact microvasculature, the fluorescent tracer remains confined within the blood vessels. nih.gov However, in response to inflammatory stimuli or injury, the permeability of the microvessels increases, leading to the extravasation, or leakage, of FITC-dextran into the surrounding interstitial tissue. ujms.net These leakage sites appear as fluorescent spots or halos around the vessels, typically postcapillary venules, which are the primary site of permeability changes. ujms.net

The number and intensity of these fluorescent leakage sites can be counted and measured over time to provide a quantitative assessment of macromolecular permeability. ujms.net High molecular weight FITC-dextrans, such as 145 kDa or 150 kDa, are often used for these studies as their leakage is a clear indicator of a significant breach in the endothelial barrier's integrity. ujms.netdaigonline.de This method has been applied in various models, including the hamster cheek pouch, to study the effects of inflammatory mediators and pharmacological agents on microvascular permeability. ujms.net

Visualization of Leukocyte Adhesion and Vascular Integrity

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response. The visualization and quantification of this process are essential for understanding the mechanisms of inflammation and for the development of anti-inflammatory therapies. 5(6)-FITC DA and its derivatives, such as carboxyfluorescein succinimidyl ester (CFSE), are widely used to fluorescently label leukocytes for adhesion assays. mdpi.comjove.comjove.comashpublications.orgmdpi.com

In these assays, isolated leukocytes are incubated with the dye, which passively diffuses into the cells. interchim.fr Once inside, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and trapping it within the cell. interchim.fr These labeled leukocytes can then be introduced into in vitro models of the vasculature, such as endothelial cell monolayers, or used in in vivo studies. The adhesion of the fluorescently labeled leukocytes to the endothelium can be visualized and quantified using fluorescence microscopy or a fluorescence plate reader. mdpi.comashpublications.org

Research has demonstrated that labeling leukocytes with carboxyfluorescein diacetate (CFDA) does not significantly alter the surface expression or function of key adhesion molecules, such as β2 integrins (CD11a, CD11b, CD18) and selectin ligands. nih.gov This ensures that the labeling process itself does not interfere with the biological interactions being studied. For instance, studies have successfully used CFSE-labeled leukocytes to investigate the inhibitory effects of certain peptides on IL-17-mediated leukocyte adhesion to vascular endothelial cells. mdpi.com In these experiments, the reduction in fluorescence intensity of adherent cells directly correlates with the decreased number of bound leukocytes. mdpi.com

The table below summarizes findings from studies that have utilized fluorescently labeled leukocytes to investigate adhesion and vascular integrity.

Study FocusLeukocyte TypeEndothelial ModelKey FindingsReference
Effect of CD47 binding on IL-17-mediated adhesionMouse lymph node cellsMouse vascular endothelial cellsCD47 binding peptide (4N1K) significantly reduced IL-17-induced leukocyte adhesion. mdpi.com
Role of endoglin in leukocyte adhesionHuman B lymphocytes and K562 cellsHuman Umbilical Vein Endothelial Cells (HUVECs)Soluble endoglin inhibited the adhesion of leukocytes to endothelial cells. ashpublications.org
Impact of transcription factor blockade on leukocyte bindingHuman THP-1 leukocytesHuman retinal endothelial cellsTargeted knockdown of C2CD4B and IRF1 led to a significant reduction in leukocyte binding under inflammatory conditions. mdpi.com
T-cell adhesion to ICAM-1Human Jurkat T cells and primary human CD3+ T cellsCHO-ICAM monolayerSDF-1α stimulation induced T-cell adhesion to ICAM-1 under shear stress. jove.com

Glomerular Filtration Rate Assessment

The glomerular filtration rate (GFR) is a key indicator of renal function. chondrex.comnih.govnih.gov The gold standard for measuring GFR involves determining the clearance of an exogenous filtration marker, a substance that is freely filtered by the glomeruli without being reabsorbed or secreted by the renal tubules. chondrex.commedibeacon.com Inulin (B196767) has long been recognized as such a marker. chondrex.com To facilitate the measurement of GFR in research settings, inulin can be labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC), creating FITC-inulin. chondrex.comnih.govnih.gov

The use of FITC-inulin for GFR assessment offers a non-radioactive alternative to traditional methods that use radiolabeled markers. nih.govnih.gov The methodology typically involves either a single bolus injection or continuous infusion of FITC-inulin. nih.govnih.govphysiology.org Following administration, the concentration of FITC-inulin in the plasma is measured over time. The rate of its disappearance from the circulation provides a measure of its clearance by the kidneys, and thus the GFR. nih.govphysiology.org

Studies in conscious mice have demonstrated the feasibility and reliability of using FITC-inulin to measure GFR. nih.govphysiology.org These methods have been shown to be sensitive enough to detect changes in GFR in various physiological and pathological states, such as diabetes-induced hyperfiltration and reduced GFR following nephrectomy. nih.gov More recent advancements have led to the development of transcutaneous measurement techniques. medibeacon.comresearchgate.netoup.complos.org These methods utilize a fluorescent renal marker like FITC-sinistrin and an optical device to measure the elimination kinetics of the marker through the skin, thereby avoiding the need for blood or urine collection. medibeacon.com

The table below presents data from studies that have employed FITC-labeled filtration markers for the assessment of GFR.

Study ModelFiltration MarkerMethodologyMeasured GFR (Mean ± SD/SEM)Reference
Male C57BL/6J MiceFITC-inulinSingle bolus injection, plasma clearance (two-compartment model)236.69 ± 16.55 µL/min nih.gov
Female C57BL/6J MiceFITC-inulinSingle bolus injection, plasma clearance (two-compartment model)140.20 ± 22.27 µL/min nih.gov
Male C57BL/6J MiceFITC-inulinContinuous infusion via osmotic pump, urinary clearance211.11 ± 26.56 µL/min nih.gov
Female C57BL/6J MiceFITC-inulinContinuous infusion via osmotic pump, urinary clearance157.36 ± 20.02 µL/min nih.gov
Healthy Male SD RatsFITC-sinistrinTranscutaneous measurement0.89 ± 0.13 mL/min/100g b.w. oup.com

Advanced Research Methodologies Utilizing 5 6 Fitc Da

High-Resolution Microscopy Techniques

High-resolution microscopy techniques are pivotal in visualizing the intricate details of cellular structures and molecular events. The use of fluorescent probes like 5(6)-Fitc DA is central to the application of these advanced imaging modalities.

Confocal Laser Scanning Microscopy for Three-Dimensional Imaging

Confocal Laser Scanning Microscopy (CLSM) offers a significant advantage over conventional widefield microscopy by rejecting out-of-focus light, which enables optical sectioning and the creation of high-resolution, three-dimensional images. ias.ac.in This technique is particularly effective for imaging thick specimens. pagepressjournals.org The fluorophore FITC, of which this compound is a derivative, is well-suited for CLSM, commonly excited by the 488 nm spectral line of an argon-ion laser. evidentscientific.com This excitation wavelength produces a high emission efficiency for FITC, making it a bright and reliable probe. evidentscientific.com

In practice, a laser beam is focused onto a specific point within the fluorescently labeled specimen, and the emitted fluorescence is detected through a pinhole aperture. ias.ac.in By scanning the laser beam across the sample, a 2D image of a single focal plane is generated. A series of these 2D images taken at different depths (a z-stack) can then be computationally reconstructed to generate a detailed three-dimensional rendering of the sample. nih.govpubcompare.ai This capability has been instrumental in studying the 3D organization of cells and tissues, such as the detailed reconstruction of microvasculature after perfusion with a FITC-gelatin solution. pubcompare.ai The sharp image quality and the ability to perform quantitative analysis on the 3D reconstructions provide vital structural information at the mesoscopic scale. ias.ac.in

Scanning Near-Field Optical Microscopy (SNOM) for Nanoscale Interactions

Scanning Near-Field Optical Microscopy (SNOM), also known as Near-Field Scanning Optical Microscopy (NSOM), is a powerful technique that overcomes the diffraction limit of light, offering spatial resolutions down to the nanometer scale (typically 20-100 nm). researchgate.netlmu.demcgill.ca This is achieved by scanning a very sharp probe, often a tapered optical fiber with a sub-wavelength aperture, in close proximity to the sample surface. researchgate.netmcgill.ca SNOM can simultaneously provide high-resolution optical images and topographic information, making it ideal for studying the relationship between structure and function at the nanoscale. researchgate.netresearchgate.net

The application of SNOM to biological research allows for the visualization of individual molecules and their interactions on the cell surface. For instance, studies have utilized SNOM to image the uptake of a FITC-labeled macromolecular prodrug by neuronal cell lines, providing insights into drug-cell interactions. researchgate.net The technique is capable of operating in liquid environments, which is crucial for studying living cells in their physiological state. researchgate.netlmu.deresearchgate.net By combining SNOM with fluorescence detection, researchers can map the distribution of specific fluorescently tagged molecules, like those labeled with this compound, with a resolution far exceeding that of conventional optical microscopy. researchgate.netnih.gov This has been demonstrated in the nanoscale imaging of T-cell receptors on the cell membrane using antibody-conjugated quantum dots, achieving a resolution of less than 50 nm. nih.gov

Atomic Force Microscopy (AFM) for Cell Morphology Analysis

Atomic Force Microscopy (AFM) is a versatile type of scanning probe microscopy that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. researchgate.netnih.gov Unlike optical microscopes, AFM does not use light to generate an image; instead, it "feels" the surface with a sharp mechanical probe at the end of a cantilever. mdpi.com As the probe scans the sample, the deflection of the cantilever is measured and used to create a detailed 3D map of the surface morphology. mdpi.commedsci.org AFM is particularly useful for studying biological samples, including living cells, as it can operate in physiological buffer solutions and requires minimal sample preparation. researchgate.netnih.gov

AFM is widely used to investigate changes in cell morphology, roughness, and mechanical properties like stiffness and adhesion. mdpi.commedsci.org These parameters can serve as indicators of cellular health or response to stimuli. mdpi.com In combination with fluorescence microscopy, AFM can correlate topographical information with the localization of specific fluorescently labeled components. A study investigating the interactions between a macromolecular prodrug and neuronal cells utilized a FITC-labeled version of the drug. researchgate.net While SNOM was used to study the uptake of the fluorescently labeled conjugate, AFM was employed to assess the resulting changes in cell morphology over time, confirming that the treatment did not cause significant damage to the cells. researchgate.netresearchgate.net This correlative approach allows researchers to link molecular interactions with their effects on the physical structure of the cell.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor chromophore. wikipedia.orgevidentscientific.com This phenomenon is highly sensitive to the distance between the donor and acceptor molecules, typically occurring over distances of 1-10 nanometers. wikipedia.orglibretexts.org This sensitivity makes FRET a "spectroscopic ruler" for measuring nanoscale distances and detecting molecular interactions. wikipedia.orgnih.gov

Detection of Molecular Interactions and Conformational Changes

FRET is a powerful tool for quantifying molecular dynamics in living cells, including protein-protein interactions, protein-DNA interactions, and conformational changes within a single molecule. wikipedia.orgnih.gov The basic principle involves labeling two molecules of interest with a donor and an acceptor fluorophore, respectively. FITC, and by extension this compound, is a commonly used donor fluorophore in FRET pairs. instras.com

If the two molecules interact and bring the donor and acceptor within the FRET distance (typically <10 nm), energy transfer occurs upon excitation of the donor. wikipedia.orglibretexts.org This results in a measurable decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. evidentscientific.com By measuring the efficiency of this energy transfer, researchers can detect and quantify the interaction. Similarly, conformational changes within a single protein or nucleic acid, which alter the distance between an attached donor and acceptor pair, can be monitored in real-time. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing exquisite sensitivity to small changes in their separation. wikipedia.org

The key requirements for FRET to occur include:

The donor and acceptor molecules must be in close proximity. wikipedia.org

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. libretexts.org

The transition dipole moments of the donor and acceptor must have a favorable relative orientation. wikipedia.org

Design of Ratiometric Sensing Systems

Ratiometric sensing is a powerful analytical technique that utilizes the ratio of fluorescence intensities at two different wavelengths to measure the concentration of an analyte. arxiv.org This approach offers significant advantages over single-intensity measurements because it can correct for variations in excitation light intensity, probe concentration, and photobleaching, thus providing more robust and quantitative results. arxiv.orgacs.org

FRET is an ideal mechanism for designing ratiometric fluorescent sensors. arxiv.org In a typical FRET-based sensor, a donor and an acceptor fluorophore are linked by a recognition element that changes its conformation upon binding to a target analyte. This conformational change alters the distance between the donor and acceptor, leading to a change in FRET efficiency. The ratio of the acceptor emission intensity to the donor emission intensity can then be directly correlated to the analyte concentration. arxiv.orgacs.org

FITC is often incorporated into such ratiometric systems. For example, FRET-based nanosensors have been developed for ratiometric pH measurements by incorporating a dual-FRET dye pair, which could include a FITC derivative, into mesoporous silica (B1680970) nanoparticles. researchgate.net Similarly, FRET-based sensors have been designed for the detection of various ions and biomolecules. nih.govarxiv.org The design of these systems capitalizes on the sensitive distance-dependence of FRET to create highly selective and quantitative analytical tools for use in complex biological environments.

Quantitative Analytical Techniques

The quantitative analysis of 5(6)-Fluorescein Isothiocyanate Diacetate, or this compound, and its conjugates relies on sophisticated methodologies that leverage the compound's unique fluorescent properties after its conversion to Fluorescein (B123965) Isothiocyanate (FITC). The diacetate groups on this compound render the molecule cell-permeable and non-fluorescent. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the highly fluorescent FITC, which can then react with intracellular amines. Quantitative techniques are therefore centered on the analysis of the resulting FITC conjugates.

High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of FITC-labeled molecules, such as peptides and proteins. semanticscholar.orgacs.org This method allows for the precise analysis of complex mixtures, separating the fluorescently labeled conjugate from unreacted FITC and other impurities.

The most common approach is Reversed-Phase HPLC (RP-HPLC). semanticscholar.org In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. semanticscholar.orgrsc.org A gradient elution is often employed, where the concentration of an organic solvent like acetonitrile (B52724) in water is gradually increased. semanticscholar.org Both solvents are commonly modified with an ion-pairing agent such as Trifluoroacetic acid (TFA) to improve peak shape and resolution. semanticscholar.org

Detection of the FITC-conjugate is typically performed using a UV-Vis or a fluorescence detector set to the specific excitation and emission wavelengths of FITC. semanticscholar.orgnih.gov For UV detection, the absorbance is monitored at FITC's maximum absorption wavelength, which is approximately 494 nm. semanticscholar.org Quantitative analysis can be achieved by integrating the peak area of the labeled conjugate and comparing it to a standard curve of known concentration. In some research, quantitative analysis of the total amount of conjugated FITC is performed via acid hydrolysis of the conjugate, followed by HPLC to determine the amount of the attached molecule.

Below is an interactive table summarizing typical conditions used in the RP-HPLC analysis of FITC-labeled peptides.

ParameterTypical SpecificationFunction
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) semanticscholar.orgStationary phase for separation based on hydrophobicity.
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) semanticscholar.orgThe primary, more polar solvent. TFA acts as an ion-pairing agent.
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA) semanticscholar.orgThe organic modifier, less polar, used to elute the sample.
GradientLinear gradient, e.g., 5% to 60% Mobile Phase B over 40 min semanticscholar.orgGradually increases solvent strength to elute compounds of varying hydrophobicity.
Flow Rate~1.0 mL/min for analytical columns semanticscholar.orgDetermines the speed of the separation and affects resolution.
DetectionUV/Vis Absorbance at ~494 nm or Fluorescence (Ex: ~495 nm, Em: ~520 nm) semanticscholar.orgwikipedia.orgQuantifies the eluted FITC-conjugate.

Spectrofluorometric Measurement of Fluorescence Intensity

Spectrofluorometry is a fundamental technique for quantifying FITC and its conjugates, prized for its high sensitivity. The method is based on the principle of photoluminescence, where a molecule absorbs light at one wavelength (excitation) and, after a brief interval, emits light at a longer, lower-energy wavelength (emission). bmglabtech.com The intensity of this emitted light is directly proportional to the concentration of the fluorophore, enabling precise quantification. bmglabtech.com

For FITC, the excitation maximum is approximately 492-495 nm, and the emission maximum is around 518-525 nm. wikipedia.orgmedchemexpress.comtocris.comtdblabs.se A spectrofluorometer excites the sample at the peak excitation wavelength and measures the emitted photons at the peak emission wavelength. bmglabtech.com

A critical factor in the quantitative analysis of FITC is the pH of the solution. The fluorescence of FITC is highly pH-sensitive and decreases significantly in acidic environments (below pH 7). usbio.netsigmaaldrich.com Therefore, measurements are typically performed in a buffered solution with a pH between 7.4 and 9.5 to ensure stable and maximal fluorescence intensity. rsc.orgchemodex.com For instance, studies using FITC-dextran have demonstrated a sharp decline in fluorescence intensity as the pH drops from 7 to 4. nih.gov

The following interactive table presents research data on the effect of pH on the relative fluorescence intensity of a FITC conjugate, illustrating the importance of pH control in quantitative studies.

pH of BufferRelative Fluorescence Intensity (%)
3.0~10%
4.0~15%
5.0~25%
6.0~45%
7.0~80%
8.0100%
Data adapted from studies on FITC-dextran fluorescence dependency on pH. nih.gov The intensity at pH 8.0 is normalized to 100%.

Challenges and Considerations in 5 6 Fitc Da Research

pH-Dependent Fluorescence Characteristics and Stability in Biological Assays

A significant characteristic of 5(6)-FITC DA and its parent compound, fluorescein (B123965), is the pH-dependent nature of its fluorescence. The fluorescence intensity of FITC is highly sensitive to the pH of its environment, exhibiting a marked decrease in quantum yield as the pH becomes more acidic. aatbio.com This property is a critical consideration in biological assays, as many cellular compartments have distinct pH values.

The fluorescence of FITC-labeled conjugates is best observed in conditions with a pH above 5. researchgate.net The pKa of fluorescein is approximately 6.4, which means that its fluorescence is significantly quenched in acidic organelles such as lysosomes (pH 4.5–5.0). nih.govnih.gov This pH sensitivity can, however, be leveraged as an advantage, enabling the use of FITC derivatives as pH-sensitive probes to measure pH changes within cells and their compartments. nih.govtdblabs.se For instance, the ratio of fluorescence intensity at different excitation or emission wavelengths can be used to determine intracellular pH. nih.gov Studies have shown that the fluorescence of FITC-labeled conjugates can be described by a single proton dissociation, allowing for accurate pH derivation. nih.gov

The stability of FITC conjugates in biological assays is also influenced by pH. While generally stable, prolonged exposure to high pH levels (>9) can potentially lead to the hydrolysis of the bonds linking FITC to the labeled molecule. sigmaaldrich.com Conversely, in highly acidic environments, the reduced fluorescence can be misinterpreted as a lack of signal or probe degradation. The stability of FITC-dextran, a commonly used derivative, has been shown to be good at pH 4, but at pH 9, a significant decrease in fluorescence was observed over a month at 35°C. sigmaaldrich.com Therefore, careful buffer optimization is essential to maintain a stable pH within the optimal range for FITC fluorescence throughout the experiment.

ParameterValue/CharacteristicSource(s)
Optimal pH for Fluorescence > 5.0, with maximal intensity at pH ~7.5-9.0 researchgate.netresearchgate.net
pKa ~6.4 - 6.8 nih.govnih.gov
Fluorescence Behavior Intensity decreases significantly as pH drops from 10 to 3. aatbio.com
Application of pH Sensitivity Used as a ratiometric pH probe for intracellular measurements. tdblabs.senih.gov
Stability Concern Potential for hydrolysis at high pH (>9.0). sigmaaldrich.com

Susceptibility to Photobleaching and Mitigation Strategies

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a well-documented limitation of fluorescein and its derivatives, including this compound. tdblabs.sewikipedia.org This phenomenon leads to a progressive decrease in fluorescence signal during imaging, which can compromise the sensitivity and quantitative accuracy of experiments, particularly those requiring prolonged or high-intensity illumination, such as time-lapse microscopy and super-resolution techniques. researchgate.netbiorxiv.org

Research comparing FITC to other fluorescent dyes, such as the Alexa Fluor family, has consistently shown that FITC is significantly more prone to photobleaching. researchgate.netnih.gov For example, one study reported that FITC experienced a fluorescence reduction of over 20% within just 80 seconds of exposure under a fluorescent microscope, while Alexa Fluor 568's fluorescence decreased by about 15% under the same conditions. researchgate.net This higher rate of photobleaching can limit the duration of imaging and the ability to detect weak signals.

Several strategies can be employed to mitigate the effects of photobleaching in experiments using FITC-based probes:

Minimizing Light Exposure: The most straightforward approach is to reduce the intensity and duration of the excitation light. This can be achieved by using neutral density filters, lowering the laser power, and keeping the shutter closed when not actively acquiring images.

Using Antifade Reagents: Commercial and homemade antifade mounting media are widely used to reduce photobleaching. These reagents often contain free-radical scavengers, such as p-phenylenediamine (B122844) (PPD), n-propyl gallate, or proprietary oxygen-scavenging systems, which reduce the rate of photofading. researchgate.net The addition of reducing agents like ascorbic acid has also been shown to retard photobleaching. researchgate.net

Optimizing Imaging Conditions: Careful selection of imaging parameters, such as using more sensitive detectors (e.g., electron-multiplying CCD cameras) or employing imaging techniques that require lower light doses, can help preserve the fluorescent signal. researchgate.net

Choosing More Photostable Alternatives: In applications where photostability is paramount, researchers may opt for more robust fluorophores like the Alexa Fluor or DyLight series, which have been specifically engineered for greater photostability. wikipedia.orgresearchgate.net

Despite its susceptibility to photobleaching, this property of FITC has been exploited in certain advanced microscopy techniques like Fluorescence Recovery After Photobleaching (FRAP), which is used to measure the lateral mobility of fluorescently labeled molecules within membranes. wikipedia.org

Mitigation StrategyDescriptionSource(s)
Reduce Light Exposure Decrease excitation light intensity and duration. Use neutral density filters and control shutter timing. researchgate.net
Use Antifade Reagents Incorporate commercial or homemade mounting media containing free-radical scavengers (e.g., PPD, ascorbic acid). researchgate.net
Optimize Imaging Setup Employ sensitive detectors and imaging techniques that require lower light doses. researchgate.net
Select Alternative Dyes For demanding applications, use more photostable fluorophores like Alexa Fluor or DyLight dyes. wikipedia.orgresearchgate.net

Potential for Non-Specific Binding and Its Impact on Assay Specificity

A significant challenge in the application of FITC-labeled probes is their potential for non-specific binding to cellular components and surfaces, which can lead to high background signals and compromise the specificity of an assay. oup.comaai.org This non-specific staining can arise from several factors, including the inherent hydrophobicity of the fluorescein molecule, the presence of unreacted FITC, and the degree of labeling on the conjugated molecule. tdblabs.sepapyrusbio.com

The hydrophobicity of FITC can cause labeled proteins to aggregate or bind non-specifically to hydrophobic regions within cells or on experimental surfaces. tdblabs.sepapyrusbio.com Furthermore, commercial preparations of FITC can contain fluorescent degradation products that, when conjugated to proteins, increase the propensity for non-specific staining. oup.com Incomplete removal of unconjugated, free FITC from a labeling reaction is another major source of background fluorescence. nih.govresearchgate.net

The degree of labeling, often expressed as the fluorescein-to-protein (F/P) ratio, is a critical parameter. While a higher labeling index can increase signal sensitivity, over-labeling is a major cause of non-specific staining. nih.govscience.gov Highly conjugated proteins may exhibit altered physicochemical properties, leading to increased non-specific interactions.

Strategies to minimize non-specific binding include:

Purification of Conjugates: It is crucial to remove any unreacted FITC and degradation products after the conjugation reaction. This is commonly achieved through methods like dialysis or gel filtration chromatography. nih.govresearchgate.net

Use of Blocking Agents: In immunofluorescence and other cell-based assays, pre-incubating the sample with a blocking buffer containing proteins like bovine serum albumin (BSA) or serum from the same species as the secondary antibody can help block non-specific binding sites. mblbio.comresearchgate.net

Optimizing Antibody/Probe Concentration: Titrating the concentration of the FITC-labeled probe is essential to find the optimal balance between specific signal and background noise. researchgate.net

Increasing Wash Steps: Thorough washing after the staining step helps to remove unbound or weakly bound probes, thereby reducing background signal. researchgate.net

Acid Stripping: For certain phagocytosis assays, a brief wash with an acidic buffer (e.g., pH 3.0) can be used to quench the fluorescence of extracellularly bound FITC-labeled particles, helping to distinguish them from internalized ones. researchgate.net

Cause of Non-Specific BindingMitigation StrategySource(s)
Unreacted/Degraded FITC Purify conjugate via dialysis or gel filtration. oup.comnih.govresearchgate.net
Hydrophobic Interactions Optimize labeling ratio; use blocking agents (e.g., BSA). tdblabs.seresearchgate.net
Over-labeling of Proteins Carefully control the FITC-to-protein molar ratio during conjugation. nih.govscience.gov
Electrostatic Interactions Use buffers with appropriate ionic strength; use blocking agents. mblbio.comresearchgate.net

Influence of Conjugation on Biological Activity and Toxicity of Labeled Entities

The act of covalently attaching a FITC molecule to a biological entity, such as a protein, peptide, or drug, can potentially alter the structure, function, and toxicity of that entity. science.govnih.gov The isothiocyanate group of FITC reacts primarily with amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. papyrusbio.com If these residues are located within a critical region for biological activity, such as an enzyme's active site or a receptor-binding domain, the conjugation can lead to a partial or complete loss of function. mblbio.comnih.gov

Studies have demonstrated that the degree of FITC labeling is a critical factor. For example, research on FITC-labeled human insulin (B600854) showed that mono-conjugated insulin (especially at the B1 position) retained the same biological activity as native insulin. However, di- and tri-conjugated FITC-insulin exhibited a complete loss of biological activity. nih.gov Similarly, over-labeling human plasma fibronectin with more than 10 FITC molecules per protein molecule induced protein aggregation and altered cell growth, whereas a labeling ratio of 3 FITC molecules per fibronectin molecule did not significantly affect its structure or biological function. science.gov

Therefore, it is imperative to functionally validate any FITC-conjugated biomolecule to ensure that the labeling process has not compromised its intended biological activity. This involves comparing the activity of the labeled molecule to its unlabeled counterpart in a relevant functional assay. science.govnih.gov


Future Directions and Emerging Research Avenues for 5 6 Fitc Da

Development of Novel 5(6)-Fitc DA Derivatives with Enhanced Photostability and Specificity

A significant area of future research lies in the rational design and synthesis of novel this compound derivatives that overcome some of the inherent limitations of fluorescein-based dyes, particularly photobleaching and a lack of target specificity.

Enhanced Photostability: Fluorescein (B123965) and its derivatives are known to be susceptible to photobleaching, which can limit their use in long-term imaging experiments. mdpi.com Future research will likely focus on chemical modifications to the fluorescein core to enhance its photostability. Strategies may include the incorporation of protective side chains or the development of composite materials where the this compound molecule is shielded from the environment. For instance, the conjugation of fluorescein derivatives with antioxidants or embedding them within a silica (B1680970) matrix has shown promise in improving photostability. researchgate.netnih.gov

Improved Specificity: While this compound is a valuable tool for measuring intracellular esterase activity and cell viability, its lack of specificity for particular enzymes or cellular compartments can be a drawback. Future iterations of this probe may incorporate targeting moieties to direct the molecule to specific organelles, such as mitochondria or lysosomes. This could be achieved by attaching ligands that bind to receptors on the organelle surface. Furthermore, the development of "smart" probes that only become fluorescent upon interaction with a specific enzyme or biomolecule of interest is a promising avenue. These probes would remain in a non-fluorescent state until they reach their target, thereby increasing the signal-to-noise ratio and providing more precise information about cellular processes. nih.govsb-peptide.com

Integration into Advanced Nanotechnology for Drug Delivery and Diagnostics

The unique properties of this compound make it an attractive candidate for integration into nanotechnology platforms for both therapeutic and diagnostic applications.

Labeling of Nanoparticles for Uptake and Trafficking Studies

A significant challenge in the development of nanoparticle-based drug delivery systems is understanding their interaction with cells and their subsequent intracellular fate. nih.govresearchgate.net this compound can be used to fluorescently label a wide variety of nanoparticles, including liposomes and silica nanoparticles. mdpi.comnih.govnih.govresearchgate.net This allows researchers to visualize the uptake of these nanoparticles by cells and track their movement through different cellular compartments in real-time using fluorescence microscopy. acs.org The diacetate groups of this compound render the molecule cell-permeable and non-fluorescent until they are cleaved by intracellular esterases, providing a clear signal upon nanoparticle entry into viable cells.

Below is an interactive table summarizing the use of fluorescein-based dyes in labeling different types of nanoparticles for cellular uptake studies.

Nanoparticle TypeLabeled ComponentPurpose of Labeling
LiposomesLipids or encapsulated cargoTo study cellular uptake mechanisms and intracellular drug release. nih.govresearchgate.net
Silica NanoparticlesCore or surfaceTo track nanoparticle internalization and localization within cellular organelles. mdpi.com
Gold NanoparticlesSurface coatingTo monitor cellular interactions and biodistribution.
Polymeric MicellesPolymer backbone or coreTo investigate the stability and drug release profile of the micelles in a cellular environment.

Assessing Nanotoxicity with Fluorescently Tagged Nanomaterials

As the use of nanomaterials in consumer products and medicine grows, so do concerns about their potential toxicity. nih.gov Fluorescence-based assays are becoming increasingly important tools for assessing the cytotoxic effects of nanoparticles. mdpi.comresearchgate.netresearchgate.net this compound can be employed to evaluate the impact of nanomaterials on cell viability and membrane integrity. A decrease in the fluorescence signal from cells treated with nanoparticles would indicate a reduction in esterase activity, suggesting cytotoxicity.

Furthermore, this compound can be used in conjunction with other fluorescent probes to investigate specific mechanisms of nanotoxicity, such as the induction of oxidative stress. nih.govmdpi.com For example, researchers could co-stain cells with this compound and a probe that is sensitive to reactive oxygen species (ROS) to determine if nanoparticle-induced cell death is associated with oxidative damage.

Exploration of this compound in Neurodegenerative Disease Research and Neurotransmitter System Studies

The ability of this compound to be conjugated to molecules that target specific neural components opens up exciting possibilities for its use in neuroscience, particularly in the study of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

There is a growing interest in developing fluorescent probes that can visualize and quantify components of neurotransmitter systems, such as the dopamine transporter (DAT). ku.dknih.gov Given that this compound is a derivative of fluorescein, which has been successfully used to create fluorescent ligands for dopamine receptors, it is plausible that this compound could be adapted for similar purposes. acs.org A this compound-based probe that binds to DAT could allow for the real-time imaging of dopamine uptake and trafficking in neurons. This would be an invaluable tool for studying the dysfunction of the dopaminergic system in Parkinson's disease. nih.gov

In the context of Alzheimer's disease, research is focused on understanding the mechanisms of neuronal cell death. This compound, as a marker of cell viability, could be used in high-throughput screening assays to identify potential neuroprotective compounds that prevent cell death in in vitro models of Alzheimer's disease.

Standardization of this compound Assay Protocols for Inter-Laboratory Comparability

A critical challenge in the field of fluorescence-based cellular assays is the lack of standardization, which can lead to significant variability in results between different laboratories. nih.govnist.govresearchgate.netcaymanchem.comnih.gov To ensure the reliability and reproducibility of data generated using this compound, it is imperative to establish standardized assay protocols.

Future efforts should focus on developing and validating standard operating procedures (SOPs) for this compound-based assays. These SOPs should provide detailed guidance on:

Reagent preparation and storage: This includes specifications for the purity of this compound, recommended solvents, and storage conditions to prevent degradation.

Cell culture conditions: Standardizing cell lines, passage numbers, and culture media will help to minimize variability in cellular responses.

Assay parameters: This includes optimizing probe concentration, incubation time, and temperature to ensure consistent and reproducible results. denovix.com

Instrumentation and data analysis: Guidelines for the calibration of fluorescence microscopes and plate readers, as well as standardized methods for data normalization and statistical analysis, are essential for ensuring the comparability of data. astm.orgresearchgate.netoup.comacs.org

The table below outlines key parameters that require standardization for this compound assays.

ParameterRecommendation for StandardizationRationale
Probe Quality Use of high-purity, isomer-specific this compound.Impurities or isomeric mixtures can affect fluorescence properties and cellular uptake.
Cell Line Use of well-characterized and authenticated cell lines.Ensures consistency in cellular metabolism and esterase activity.
Instrumentation Regular calibration of light sources, detectors, and filters.Minimizes instrument-to-instrument variability in fluorescence measurements. nih.gov
Data Analysis Application of standardized background correction and cell segmentation algorithms.Reduces subjective bias in data interpretation.
Reporting Detailed reporting of all experimental parameters according to established guidelines.Facilitates the replication of experiments and comparison of results across studies.

The establishment of such standardized protocols, potentially through inter-laboratory round-robin studies, would significantly enhance the robustness and reliability of this compound as a research tool and pave the way for its broader application in both basic and clinical research.

Conclusion

Summary of Key Research Contributions of 5(6)-Fitc DA

5(6)-Fluorescein isothiocyanate diacetate (this compound) has emerged as a significant tool in biomedical research, primarily due to its utility as a fluorescent probe. Its key contribution lies in its ability to label biomolecules, enabling their detection and tracking in various biological applications. nih.gov The isothiocyanate group of FITC allows it to react with amine groups on proteins, forming stable conjugates. caymanchem.comcaymanchem.com This property has been widely exploited for labeling antibodies and other proteins for use in techniques like fluorescence microscopy and flow cytometry. abcam.comdanaher.combiomol.comlumiprobe.comfishersci.ielumiprobe.com

The diacetate modification in this compound renders the molecule cell-permeable. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and membrane-impermeable fluorescein (B123965) isothiocyanate (FITC). medchemexpress.com This mechanism allows for the specific labeling of intracellular components and has been valuable in cell viability and cytotoxicity assays.

Research has demonstrated the application of FITC-labeled molecules in studying cellular processes. For instance, FITC-conjugated dextrans are used to investigate cell permeability and transport across various tissues, including intestinal, neoplastic, and ocular tissues. tdblabs.se Additionally, these conjugates have been instrumental in microcirculation studies, examining processes like leukocyte adhesion and macromolecular leakage. tdblabs.se In the field of neuroscience, FITC-labeled conjugates have been synthesized to study interactions with neuronal cell lines, providing insights for potential therapeutic applications in neurodegenerative diseases. nih.gov

Furthermore, the fluorescent properties of FITC have been harnessed for developing pH sensors within cells, as its fluorescence intensity is sensitive to pH changes. tdblabs.se This has allowed researchers to monitor physiological processes that involve pH fluctuations, such as cell proliferation and apoptosis. tdblabs.se

Prospective Impact on Future Biomedical Discoveries

The unique properties of this compound and its derivatives are poised to continue driving significant advancements in biomedical research. The ability to fluorescently label and track biomolecules in living cells will remain a cornerstone of cell biology, and the development of new FITC-based probes with enhanced properties will further expand their utility.

Future applications are likely to focus on the development of more sophisticated biosensors. For example, functionalized carbon dots incorporating FITC are being explored as non-invasive temperature sensors for nanomedicine and as probes for early disease detection. tandfonline.com The development of multifunctional probes, capable of sensing multiple parameters simultaneously, such as temperature and specific metal ions, represents a promising avenue for future research. tandfonline.com

In the realm of drug delivery and theranostics, FITC-labeled nanoparticles and conjugates will likely play a crucial role. These fluorescently tagged carriers can be used to monitor the delivery and biodistribution of therapeutic agents in real-time, aiding in the development of more targeted and effective treatments. tandfonline.commedchemexpress.com For instance, FITC-labeled drug conjugates are being investigated for their potential in cancer therapy and for studying the mechanisms of drug action. tandfonline.commedchemexpress.com

Moreover, the ongoing advancements in imaging technologies, such as super-resolution microscopy, will benefit from the continued use and development of photostable fluorescent probes like FITC derivatives. These technologies, combined with advanced fluorescent labels, will enable researchers to visualize cellular structures and processes with unprecedented detail, leading to new discoveries in fundamental biology and disease pathogenesis. leica-microsystems.com The integration of deep learning and artificial intelligence in analyzing the vast amounts of data generated from fluorescence imaging will further accelerate the pace of discovery in various biomedical fields, from genomics and proteomics to medical imaging and public health. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.